1-(4-(3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)propan-1-one
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Description
1-(4-(3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)propan-1-one is a useful research compound. Its molecular formula is C19H23N7O2 and its molecular weight is 381.44. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of this compound is the GCN2 protein kinase . GCN2 is a serine/threonine-protein kinase that plays a key role in cellular responses to amino acid starvation through the activation of the EIF2 signaling pathway .
Mode of Action
The compound acts as an inhibitor of GCN2 . It binds to the ATP binding site of GCN2, thereby preventing the phosphorylation of its substrate, the eukaryotic initiation factor 2 (eIF2)^ . This inhibition disrupts the stress response mediated by GCN2, which can have significant effects on cellular processes, particularly in the context of cancer treatment .
Biochemical Pathways
The inhibition of GCN2 affects the EIF2 signaling pathway . Under normal conditions, GCN2 phosphorylates eIF2 in response to amino acid starvation, leading to a reduction in general protein synthesis but an increase in the translation of specific mRNAs such as ATF4 . By inhibiting GCN2, this compound can disrupt these responses, potentially affecting cell survival and proliferation .
Result of Action
The inhibition of GCN2 by this compound can disrupt the cellular stress response, potentially leading to effects such as reduced cell survival and proliferation . This could be particularly relevant in the context of cancer cells, which often exhibit altered stress responses .
Biochemical Analysis
Biochemical Properties
The compound interacts with various enzymes and proteins, playing a significant role in biochemical reactions. For instance, it has been found to inhibit CDK2, a protein kinase involved in cell cycle regulation .
Cellular Effects
1-(4-(3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)propan-1-one has shown to exert significant effects on various types of cells. For example, it has been reported to inhibit the proliferation of certain cancer cell lines . It also influences cell function by altering cell cycle progression and inducing apoptosis within certain cells .
Molecular Mechanism
At the molecular level, the compound exerts its effects through binding interactions with biomolecules and changes in gene expression. Specifically, it has been found to bind to the active site of CDK2, inhibiting its activity . This interaction is facilitated by essential hydrogen bonding with a specific amino acid residue, Leu83 .
Metabolic Pathways
The metabolic pathways that this compound is involved in are not explicitly known. Given its structural similarity to other triazolopyrimidines, it is likely that it interacts with various enzymes and cofactors, potentially affecting metabolic flux or metabolite levels .
Subcellular Localization
The subcellular localization of this compound is not explicitly known. Given its interactions with intracellular targets such as CDK2 , it is likely that it is localized to specific compartments or organelles within the cell.
Properties
IUPAC Name |
1-[4-[3-(4-ethoxyphenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]propan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N7O2/c1-3-16(27)24-9-11-25(12-10-24)18-17-19(21-13-20-18)26(23-22-17)14-5-7-15(8-6-14)28-4-2/h5-8,13H,3-4,9-12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VENZVBUIULJLQJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N1CCN(CC1)C2=NC=NC3=C2N=NN3C4=CC=C(C=C4)OCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N7O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.